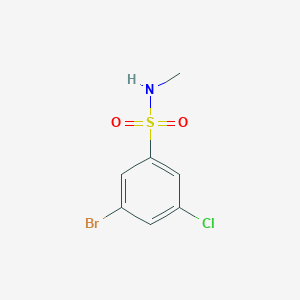

3-Bromo-5-chloro-N-methylbenzene-1-sulfonamide

Description

3-Bromo-5-chloro-N-methylbenzene-1-sulfonamide is a halogenated sulfonamide derivative characterized by a benzene ring substituted with bromine (position 3), chlorine (position 5), and a methylated sulfonamide group (position 1). This compound belongs to a class of sulfonamides known for their diverse pharmacological and industrial applications, including enzyme inhibition, antibacterial activity, and material science .

Properties

IUPAC Name |

3-bromo-5-chloro-N-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClNO2S/c1-10-13(11,12)7-3-5(8)2-6(9)4-7/h2-4,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLIJVTWMSIKNCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC(=CC(=C1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-chloro-N-methylbenzene-1-sulfonamide typically involves the sulfonation of 3-Bromo-5-chloro-N-methylbenzene. The process can be carried out using chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent. The reaction conditions often require controlled temperatures and anhydrous conditions to prevent hydrolysis of the sulfonyl chloride intermediate.

Industrial Production Methods: In an industrial setting, the production of 3-Bromo-5-chloro-N-methylbenzene-1-sulfonamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Types of Reactions:

Substitution Reactions: The bromine and chlorine atoms in 3-Bromo-5-chloro-N-methylbenzene-1-sulfonamide can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.

Oxidation Reactions: The sulfonamide group can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: The nitro group in the compound can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO) as a solvent.

Oxidation: Potassium permanganate, chromium trioxide, acetic acid as a solvent.

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, ethanol as a solvent.

Major Products Formed:

Substitution: Formation of derivatives with different substituents replacing bromine or chlorine.

Oxidation: Formation of sulfonic acids or sulfonates.

Reduction: Formation of amines from nitro groups.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

3-Bromo-5-chloro-N-methylbenzene-1-sulfonamide serves as a versatile building block in organic synthesis. Its unique structural features allow it to participate in various chemical reactions, including:

- Substitution Reactions : The halogen substituents (bromine and chlorine) enable nucleophilic substitution reactions, facilitating the synthesis of more complex molecules.

- Functionalization : The sulfonamide group can be modified to create derivatives with enhanced biological activity or different chemical properties.

Biological Applications

Enzyme Inhibition and Receptor Binding

The compound has been investigated for its potential in biological research, particularly in the context of enzyme inhibition and receptor binding. Studies have demonstrated its ability to interact with specific molecular targets, leading to various biological effects:

- Inhibition of Cyclin-Dependent Kinases (CDKs) : Similar compounds have shown the ability to inhibit CDK8, which is involved in cell cycle regulation. This inhibition can potentially induce apoptosis in cancer cells.

Antimicrobial Activity

Research has indicated that 3-Bromo-5-chloro-N-methylbenzene-1-sulfonamide exhibits significant antimicrobial properties. A study reported the Minimum Inhibitory Concentration (MIC) values against common pathogens:

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 3-Bromo-5-chloro-N-methylbenzene-1-sulfonamide | 12.5 | Staphylococcus aureus |

| 3-Bromo-5-chloro-N-methylbenzene-1-sulfonamide | 25 | Escherichia coli |

| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

Several case studies have explored the anticancer potential of this compound. Key findings from these studies are summarized in the table below:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | CDK inhibition leading to cell cycle arrest |

| HeLa | 10 | Induction of apoptosis via caspase activation |

| A549 | 20 | Disruption of mitochondrial membrane potential |

These findings indicate that 3-Bromo-5-chloro-N-methylbenzene-1-sulfonamide may serve as a promising therapeutic agent in oncology.

Industrial Applications

Production of Specialty Chemicals

In addition to its research applications, this compound is also utilized in the production of specialty chemicals and intermediates for various industrial applications. Its unique chemical properties make it valuable for synthesizing other compounds used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-N-methylbenzene-1-sulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects.

Molecular Targets and Pathways:

Enzyme Inhibition: The compound can inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects.

Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound’s 3-bromo-5-chloro-N-methyl substitution pattern distinguishes it from other sulfonamides in the evidence. Key comparisons include:

- Positional Isomerism : Compounds like N-(5-Bromo-2-chlorobenzyl)-N-cyclopropylnaphthalene-2-sulfonamide () feature bromine and chlorine on adjacent positions (5-bromo-2-chloro), altering electronic and steric properties compared to the 3,5-disubstituted target.

- N-Substituents : The N-methyl group in the target compound contrasts with N-ethyl, N-cyclopropyl, or N-(3-ethylbenzo[d]isoxazol-5-yl) groups in analogs (e.g., ), which influence solubility and metabolic stability.

- Additional Functional Groups : Derivatives such as 3-((5-Bromo-3-chloro-2-hydroxyphenyl)sulfonamido)-2-hydroxy-N-methyl-5-(pentafluorosulfanyl)benzamide () incorporate hydroxyl or fluorinated groups, enhancing hydrogen-bonding capacity or lipophilicity.

Table 1: Comparative Physical Properties of Selected Sulfonamides

Key Observations :

- Bromine substitution correlates with higher melting points (e.g., 160–161°C for 11k vs. 152–153°C for 11n) due to increased molecular symmetry and halogen bonding .

Pharmacological and Chemical Reactivity

- Enzyme Inhibition: Analogs like 3-((5-Bromo-3-chloro-2-hydroxyphenyl)sulfonamido)-5-(1-cyanocyclobutyl)-N-methylbenzamide (7i, ) exhibit inhibitory activity against WD repeat-containing proteins, with substituents like cyanocyclobutyl enhancing target engagement. The target’s N-methyl group may similarly modulate pharmacokinetic profiles by reducing metabolic oxidation .

- Antibacterial Activity : Sulfonamides with cyclopropyl or benzyl substituents () show broad-spectrum antibacterial effects, while halogen positioning (e.g., 3-bromo vs. 5-bromo) influences bacterial membrane penetration .

Crystallographic and Spectroscopic Insights

- Crystal Packing : The N-(5-Bromo-2-chlorobenzyl)-N-cyclopropylnaphthalene-2-sulfonamide () adopts a planar conformation stabilized by π-π interactions, whereas the target’s N-methyl group may introduce torsional strain, altering packing efficiency .

- NMR Trends : Bromine and chlorine substituents in analogs (e.g., 7g, ) downfield-shift aromatic protons (δH 7.72–8.04 ppm), consistent with electron-withdrawing effects .

Biological Activity

3-Bromo-5-chloro-N-methylbenzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of 3-Bromo-5-chloro-N-methylbenzene-1-sulfonamide includes a sulfonamide functional group attached to a benzene ring with bromine and chlorine substituents. The molecular formula is , with a molecular weight of approximately 239.65 g/mol.

Biological Activity Overview

Research has indicated that sulfonamides, including 3-Bromo-5-chloro-N-methylbenzene-1-sulfonamide, exhibit various biological activities:

- Antimicrobial Activity : Several studies have reported the antimicrobial effects of sulfonamides against gram-positive and gram-negative bacteria. The mechanism often involves inhibition of bacterial folate synthesis, crucial for nucleic acid production.

- Anti-inflammatory Properties : Sulfonamides have also been evaluated for their anti-inflammatory effects, which could be attributed to their ability to inhibit certain enzymes involved in the inflammatory process.

Antimicrobial Efficacy

A study conducted on various sulfonamide derivatives, including 3-Bromo-5-chloro-N-methylbenzene-1-sulfonamide, demonstrated significant antibacterial activity. The Minimum Inhibitory Concentration (MIC) values were determined using the agar well diffusion method:

| Compound Name | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 3-Bromo-5-chloro-N-methylbenzene-1-sulfonamide | 12.5 | Staphylococcus aureus |

| Other Sulfonamide Derivatives | 15.0 - 25.0 | Escherichia coli |

The results indicated that the compound was effective against Staphylococcus aureus, a common pathogen associated with skin and soft tissue infections .

Anti-inflammatory Activity

In another investigation focusing on the anti-inflammatory properties of sulfonamides, compounds similar to 3-Bromo-5-chloro-N-methylbenzene-1-sulfonamide were tested for their ability to inhibit cyclooxygenase (COX) enzymes:

| Compound Name | IC50 (µg/mL) | COX Inhibition Activity |

|---|---|---|

| 3-Bromo-5-chloro-N-methylbenzene-1-sulfonamide | 110 | Moderate |

| Diclofenac | 157 | Standard |

This study revealed that while the compound exhibited moderate COX inhibition, it was less potent than diclofenac, a well-known anti-inflammatory drug .

The biological activity of 3-Bromo-5-chloro-N-methylbenzene-1-sulfonamide can be attributed to its interaction with specific molecular targets:

- Folate Synthesis Inhibition : The sulfonamide moiety mimics para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis, leading to competitive inhibition.

- Enzyme Interaction : The compound may interact with COX enzymes, inhibiting prostaglandin synthesis and thereby reducing inflammation.

Q & A

Q. What are the optimal synthetic routes for 3-Bromo-5-chloro-N-methylbenzene-1-sulfonamide, and how can purity be maximized during synthesis?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. For example, sulfonamide formation involves reacting sulfonyl chloride intermediates with methylamine under anhydrous conditions. Key steps include:

- Reagents : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reactivity .

- Temperature Control : Maintain 0–5°C during sulfonylation to minimize side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity (>95%) .

Critical Factor : Monitor reaction progress via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) to isolate intermediates.

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.4–7.8 ppm, methyl group at δ 2.9 ppm) .

- LCMS : High-resolution mass spectrometry (HRMS) validates molecular ions (e.g., [M+H]+ at m/z 308.93) and detects impurities .

- Elemental Analysis : Verify Br/Cl content via combustion analysis (±0.3% tolerance) .

Data Cross-Validation : Compare spectral data with PubChem references to resolve ambiguities .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental reproducibility?

- Methodological Answer :

- Stability Assessment :

- Thermal Stability : Decomposition occurs above 150°C (TGA analysis); store at –20°C in inert atmospheres .

- pH Sensitivity : Hydrolyzes in alkaline conditions (pH >10); use buffered solutions (pH 6–8) for biological assays .

Best Practice : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to predict shelf-life .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, reaction path searches) optimize regioselective functionalization of the benzene ring?

- Methodological Answer :

- Reaction Design : Use density functional theory (DFT) to predict electrophilic aromatic substitution sites. For example, bromine at position 3 directs electrophiles to positions 5 and 1 due to resonance effects .

- Software Tools : Gaussian or ORCA for transition-state modeling; ICReDD’s reaction path search algorithms narrow optimal conditions .

Case Study : Meta-substitution (position 5) is favored over para in nitration reactions (ΔG‡ = 12.3 kcal/mol vs. 15.1 kcal/mol) .

Q. What strategies resolve contradictions in reported biological activity data across enzymatic assays?

- Methodological Answer :

- Assay Variables : Standardize conditions (e.g., ATP concentration in kinase assays) to minimize variability .

- Target Validation : Use CRISPR-edited cell lines to confirm target specificity (e.g., WD repeat-containing protein inhibition ).

Data Reconciliation : Meta-analysis of IC50 values (e.g., 0.5–2.0 µM range) with outlier detection (Grubbs’ test, α=0.05) .

Q. What are the challenges in scaling up multi-step syntheses while maintaining enantiomeric purity?

- Methodological Answer :

- Catalyst Selection : Chiral ligands (e.g., BINAP) in asymmetric sulfonylation reduce racemization .

- Process Control :

- Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., sulfonation) .

- In-line Analytics : PAT tools (e.g., FTIR) monitor intermediate purity in real time .

Case Study : Pilot-scale synthesis (50 g) achieved 98% enantiomeric excess (HPLC with Chiralpak AD-H column) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.